REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:35][CH3:36])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH2:24][CH:25]([CH3:28])[CH2:26][CH3:27])=[C:19]([O:29][CH2:30][CH:31]([CH3:34])[CH2:32][CH3:33])[CH:18]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH:13]([CH3:16])[CH2:14][CH3:15].[Br:37]N1C(=O)CCC1=O.O>C(OCC)(=O)C>[Br:37][C:22]1[CH:21]=[C:20]([O:23][CH2:24][CH:25]([CH3:28])[CH2:26][CH3:27])[C:19]([O:29][CH2:30][CH:31]([CH3:34])[CH2:32][CH3:33])=[CH:18][C:17]=1[C:7]1[CH:8]=[CH:9][C:10]([O:11][CH2:12][CH:13]([CH3:16])[CH2:14][CH3:15])=[C:5]([O:4][CH2:3][CH:2]([CH3:1])[CH2:35][CH3:36])[CH:6]=1
|
Name
|
( 679.7 )
|
Quantity
|
339 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,3′,4,4′-tetra(2-methylbutyloxy)biphenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC=1C=C(C=CC1OCC(CC)C)C1=CC(=C(C=C1)OCC(CC)C)OCC(CC)C)CC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
120.98 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was then stirred vigorously at room temperature for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was slowly warmed to room temperature under a blanket of protective gas
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with 100 ml each time of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed twice with 50 ml each time of water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
FILTRATION
|
Details
|
was filtered through silica gel with the aid of hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)OCC(CC)C)OCC(CC)C)C1=CC(=C(C=C1)OCC(CC)C)OCC(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 625.3 mmol | |
AMOUNT: MASS | 361.2 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |